molecular formula C14H19N3O3 B12639565 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine

Cat. No.: B12639565
M. Wt: 277.32 g/mol
InChI Key: NZTSVCTYLCOZDN-UHFFFAOYSA-N
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Description

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a nitro group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the propan-2-yloxy group under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the methylation of the pyridine ring using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The pyridine ring’s structure allows for binding to active sites of enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,6-dihydro-2H-pyridin-4-amine: Shares the pyridine ring structure but lacks the nitro and propan-2-yloxy groups.

    4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline: Contains a similar pyridine ring but with different substituents.

Uniqueness

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine

InChI

InChI=1S/C14H19N3O3/c1-10(2)20-14-13(17(18)19)5-4-12(15-14)11-6-8-16(3)9-7-11/h4-6,10H,7-9H2,1-3H3

InChI Key

NZTSVCTYLCOZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)C2=CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

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